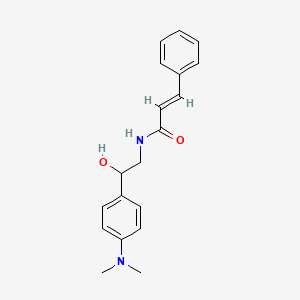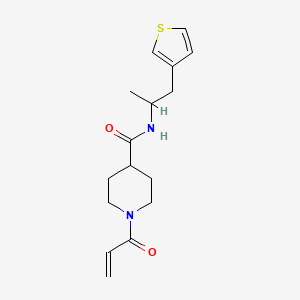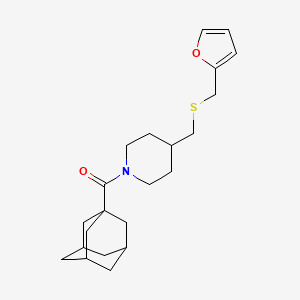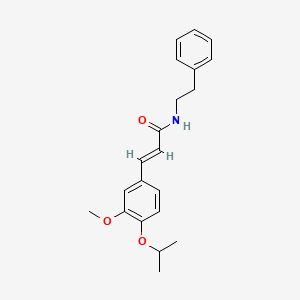
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide, also known as IEM-1921, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acrylamide derivatives and has shown promising results in various fields of research, including neuroscience, cancer research, and drug discovery.
Scientific Research Applications
Catalysis and Polymerization
One notable application in scientific research for compounds structurally related to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide involves catalysis and polymerization processes. For instance, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes offers an innovative approach to synthesizing linear product methyl cinnamate with high activity and regioselectivity. Such catalytic processes are crucial for developing new materials and chemicals with broad applications in industry and research (Magro et al., 2010).
Biomedical Applications
Derivatives similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide have been investigated for their potential biomedical applications. The synthesis and polymerization of methacrylamide derivatives highlight the creation of polymers with functional side groups that could have biomedical relevance. Such polymers could be essential for developing new biomedical materials, including drug delivery systems and scaffolds for tissue engineering (Gallardo & Román, 1993).
Anticancer Research
Research into the synthesis of cinnamic acid derivatives, including (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide analogs, demonstrates promising anticancer activity. Such compounds, through quantitative structure-activity relationship (QSAR) analysis and subsequent synthesis, show significant potential in treating cancers, exemplified by their strong activity against murine leukemia P-388 cells. This insight is crucial for developing new anticancer drugs and understanding their mechanisms of action (Fattah, 2020).
Corrosion Inhibition
The field of corrosion science also benefits from research on compounds structurally similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide. The study on corrosion inhibitors reveals the effectiveness of certain acrylamide derivatives in protecting metals like copper in corrosive environments. Understanding the inhibitory mechanisms and efficiency of such compounds is vital for developing safer and more effective corrosion protection methods (Abu-Rayyan et al., 2022).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(2)25-19-11-9-18(15-20(19)24-3)10-12-21(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRZHWWZIAJM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)


![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
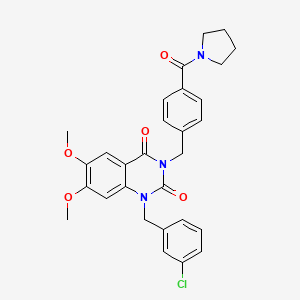
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
